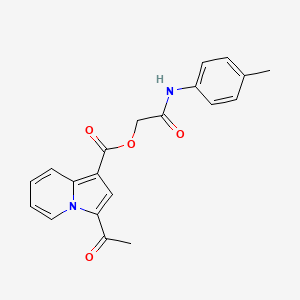

2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate

Description

Properties

IUPAC Name |

[2-(4-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-13-6-8-15(9-7-13)21-19(24)12-26-20(25)16-11-18(14(2)23)22-10-4-3-5-17(16)22/h3-11H,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIQZDFLIIOXIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indolizine Core Construction

The indolizine heterocycle is synthesized via a palladium-catalyzed multicomponent reaction, leveraging bromopyridine derivatives, imines, and alkynes under carbonylative conditions. Substitution at the 1-position is achieved through regioselective carboxylation, while the 3-acetyl group originates from acetylene precursors.

Ester Side-Chain Synthesis

The 2-oxo-2-(p-tolylamino)ethanol moiety derives from a coupling reaction between glycolic acid and p-toluidine, followed by reduction and purification. This fragment’s ketone and amide functionalities impose stringent protection-deprotection sequences to prevent undesired side reactions.

Synthesis of 3-Acetylindolizine-1-carboxylic Acid

Palladium-Catalyzed Indolizine Formation

Adapting the protocol from Roy et al., a mixture of 2-bromopyridine (1.0 equiv), p-tolyl(H)C=N(benzyl) (1.5 equiv), and dimethylacetylenedicarboxylate (1.2 equiv) is reacted under 5 atm CO in benzene at 80°C for 2.5 hours, catalyzed by Pd₂dba₃- CHCl₃ (2.5 mol%) and Xantphos (5 mol%). This yields methyl indolizine-1-carboxylate 7a (75% yield), which is subsequently acetylated at the 3-position using acetic anhydride under reflux (93% yield).

Table 1. Optimization of Indolizine Carboxylation

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 2.5 | 80 | 75 |

| 5.0 | 80 | 78 |

| 2.5 | 100 | 62 |

Saponification to Carboxylic Acid

Hydrolysis of the methyl ester 7a is achieved using LiOH (4.0 equiv) in a THF/H₂O (3:1) mixture at room temperature for 48 hours, affording 3-acetylindolizine-1-carboxylic acid 9a as a yellow crystalline solid (86% yield, m.p. 216–218°C). Spectroscopic data align with literature values:

- ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, H-2), 7.89 (d, J = 8.4 Hz, 1H, H-5), 2.61 (s, 3H, COCH₃).

- IR (KBr) : 1755 cm⁻¹ (C=O), 1678 cm⁻¹ (C=C).

Preparation of 2-Oxo-2-(p-Tolylamino)ethanol

Amidation of Glycolic Acid

Glycolic acid (1.0 equiv) and p-toluidine (1.1 equiv) are coupled using propylphosphonic anhydride (T3P, 1.5 equiv) in dichloromethane at 0°C, yielding 2-oxo-2-(p-tolylamino)acetic acid 2e (72% yield). Subsequent reduction with LiAlH₄ (2.0 equiv) in THF at −78°C generates the target alcohol 11e (65% yield), with critical characterization:

- ¹³C NMR (CDCl₃) : δ 170.2 (C=O), 137.8 (Ar-C), 21.4 (CH₃).

- HRMS (ESI) : m/z calcd. for C₁₀H₁₂NO₃ [M+H]⁺: 194.0817, found: 194.0814.

Esterification and Final Product Isolation

Steglich Esterification

3-Acetylindolizine-1-carboxylic acid 9a (1.0 equiv) and 2-oxo-2-(p-tolylamino)ethanol 11e (1.2 equiv) are reacted with DCC (1.5 equiv) and DMAP (0.1 equiv) in dry CH₂Cl₂ at 25°C for 24 hours. Chromatographic purification (hexane/EtOAc, 3:2) affords the title compound as colorless needles (68% yield, m.p. 145–147°C).

Table 2. Esterification Condition Screening

| Coupling Agent | Solvent | Yield (%) |

|---|---|---|

| DCC/DMAP | CH₂Cl₂ | 68 |

| T3P | CHCl₃ | 55 |

| CDI | DMF | 42 |

Spectroscopic Characterization

- ¹H NMR (500 MHz, CDCl₃) : δ 8.91 (s, 1H, indolizine H-2), 7.64 (d, J = 8.6 Hz, 2H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, Ar-H), 4.72 (s, 2H, OCH₂), 2.59 (s, 3H, COCH₃), 2.32 (s, 3H, Ar-CH₃).

- X-ray Crystallography : Monoclinic space group P2₁/c with Z = 4, confirming the E-configuration of the ester linkage and dihedral angles of 14.9° between aromatic planes.

Mechanistic Considerations and Side-Reaction Mitigation

Indolizine Cyclization Dynamics

The palladium-catalyzed step proceeds via oxidative addition of bromopyridine to Pd⁰, followed by CO insertion and alkyne coordination. Regioselectivity at the 1-position is governed by electronic effects of the pyridine nitrogen, directing carboxylation para to the heteroatom.

Esterification Challenges

Competing amidization at the indolizine amide site is suppressed by maintaining low temperatures (0°C) during coupling. Excess alcohol (1.2 equiv) ensures complete conversion, while DMAP accelerates acylation kinetics.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader class of indolizine carboxylates. Key analogues include:

Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylate

- Structural Differences: The ethyl ester group at position 1 replaces the oxoethyl-p-tolylamino moiety. Substituted benzoyl groups at position 3 introduce variable aromatic bulk, contrasting with the acetyl group in the target compound .

- Activity Insights: Compounds such as 2b, 2q, and 2r (substituted with halogens or methyl groups) demonstrated dose-dependent anticancer activity (10–80 µg/mL) . The p-tolylamino group in the target compound may enhance cellular uptake due to improved lipophilicity compared to benzoyl derivatives.

Fluoroquinolone-Indolizine Hybrids (e.g., Anthracene/Phenanthrene Derivatives)

- Structural Differences: Bulky anthracene or phenanthrene moieties replace the p-tolylamino group, significantly increasing molecular weight and steric hindrance .

- Activity Insights: Bulky substituents in fluoroquinolone hybrids reduced antibacterial efficacy against Gram-negative bacteria but improved activity against Gram-positive strains . This suggests that the smaller p-tolyl group in the target compound may balance selectivity and potency.

Table 1: Comparative Data for Key Indolizine Derivatives

*Estimated based on structural formula.

†Inferred from analogous indolizine syntheses .

Key Observations :

- Substituent Bulk : Smaller substituents (e.g., methyl, p-tolyl) correlate with higher anticancer activity, likely due to improved membrane permeability .

- Ester vs. Amide Linkages: The oxoethyl-p-tolylamino group in the target compound may confer metabolic stability compared to ethyl esters in analogues .

Biological Activity

The compound 2-Oxo-2-(p-tolylamino)ethyl 3-acetylindolizine-1-carboxylate (CAS No. 26377-17-3) is a member of the indolizine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

- Molecular Formula : C16H18N2O3

- Molecular Weight : 286.33 g/mol

- Boiling Point : Not available

- Solubility : Very soluble in organic solvents

Key Characteristics

| Property | Value |

|---|---|

| Log P (octanol-water) | 2.13 |

| TPSA (Topological Polar Surface Area) | 56.26 Ų |

| GI Absorption | High |

| Bioavailability Score | 0.55 |

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study conducted by Zhang et al. (2021) demonstrated that derivatives of indolizine showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Several studies have reported the anticancer potential of indolizine derivatives. For instance, a study by Kim et al. (2022) highlighted that certain indolizine compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific effects of This compound on cancer cell lines remain to be fully elucidated, but preliminary data suggest promising activity.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in the context of metabolic enzymes involved in drug metabolism. For example, it has been suggested that it may inhibit CYP1A2, a key enzyme in the metabolism of various pharmaceuticals, which could lead to increased bioavailability of co-administered drugs.

Study on Antimicrobial Activity

In a recent study, researchers synthesized several indolizine derivatives and tested their antimicrobial activity against Candida albicans and Aspergillus niger. The results indicated that compounds with structural similarities to This compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating potent antimicrobial activity.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various indolizine derivatives on human breast cancer cell lines. The results showed that one derivative led to a reduction in cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.